N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
The compound “N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups. It includes a pyridine ring, a benzo[d]thiazole ring, a trifluoromethyl group, and an azetidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the pyridine ring might undergo electrophilic substitution, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
- Photophysical Behavior : The compound displays rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions. It has been investigated using steady-state, time-resolved, and ultrafast spectroscopies .
- Applications : Organic materials with room temperature phosphorescence (RTP) are of interest due to their biocompatibility and cost-effectiveness. N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide could find applications in bioimaging, anti-counterfeiting, catalysis, and displays .
Fluorescent and Phosphorescent Materials
Safety and Hazards
properties
IUPAC Name |
N-pyridin-3-yl-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)12-4-1-5-13-14(12)23-16(26-13)24-8-10(9-24)15(25)22-11-3-2-6-21-7-11/h1-7,10H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFETWIWVVJDWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide |
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